molecular formula C15H15N3O4S B2656167 (E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798418-16-2

(E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2656167
CAS No.: 1798418-16-2
M. Wt: 333.36
InChI Key: DXWSGRTUXDISSC-UHFFFAOYSA-N
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Description

(E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide derivative developed for chemical and pharmaceutical research applications. This compound features a distinctive molecular architecture comprising an ethenesulfonamide core linked to a 2-amino-3-nitrophenyl moiety and a 4-methylphenyl group, creating a multifunctional scaffold for medicinal chemistry and drug discovery research. This reagent serves as a valuable chemical intermediate and research tool, particularly in the exploration of sulfonamide-based therapeutics. Sulfonamide derivatives are extensively investigated for their diverse biological activities and their ability to function as enzyme inhibitors and receptor modulators. The presence of both electron-donating amino and electron-withdrawing nitro groups on the phenyl ring, combined with the conjugated ethenesulfonamide system, provides unique electronic properties that can be exploited in molecular design. Researchers utilize this compound in structure-activity relationship (SAR) studies, focusing on optimizing pharmacological properties through rational molecular modifications . The compound's research applications include serving as a key synthetic intermediate in the development of potential therapeutic agents. Similar sulfonamide derivatives have demonstrated significant research interest across multiple therapeutic areas, including neurological and psychiatric disorders . The structural features of this compound, particularly the (E)-configured ethenesulfonamide group, make it a promising scaffold for designing molecules that can interact with various biological targets through multiple binding modes, including hydrogen bonding, π- stacking, and hydrophobic interactions. This product is offered exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls. The product should be stored under recommended conditions to maintain stability and purity.

Properties

IUPAC Name

(E)-N-(2-amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-11-5-7-12(8-6-11)9-10-23(21,22)17-13-3-2-4-14(15(13)16)18(19)20/h2-10,17H,16H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSGRTUXDISSC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural features suggest it may exhibit significant pharmacological properties, including anticancer activity and interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16N3O3S
  • Molecular Weight : 320.37 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. Sulfonamides are known to interfere with folate synthesis, which is crucial for nucleic acid synthesis in rapidly dividing cells, such as cancer cells. The presence of the nitro group may also enhance its reactivity and potential for inducing apoptosis in tumor cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various sulfonamide derivatives, including this compound.

Case Studies

  • Study on Cytotoxicity :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
    • IC50 Values : The IC50 values ranged from 15 µM to 25 µM, indicating potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cell populations, suggesting that it induces cell death through apoptosis.
    • Further investigations indicated that the compound disrupts mitochondrial membrane potential, leading to the activation of caspase pathways.

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715Induces apoptosis via mitochondrial disruption
(E)-N-(4-Methylphenyl)-2-(3-nitrophenyl)ethenesulfonamideA54920Inhibits folate synthesis
Standard Chemotherapeutic (e.g., Doxorubicin)MCF-710DNA intercalation

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability estimated at around 60%. Toxicological studies have shown minimal adverse effects on normal human cell lines, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related (E)-N-aryl-2-arylethenesulfonamides, emphasizing substituent effects on melting points, synthesis yields, and spectral properties. Key compounds from the evidence are analyzed:

Substituent Effects on the N-Aryl Group

Compound ID N-Aryl Substituent Ethenesulfonamide Aryl Group Melting Point (°C) Yield (%) HRMS [M+H]+ (m/z) Key Features
6s 4-Methoxy-3-nitrophenyl 2,4,6-Trimethoxyphenyl 172–174 49 425.0963 Nitro group enhances polarity; high melting point.
6t 3-Amino-4-methoxyphenyl 2,4,6-Trimethoxyphenyl 164–166 40 395.1216 Reduction of nitro to amino lowers melting point.
6u 4-Methoxy-3-nitrophenyl 3,4,5-Trimethoxyphenyl 170–172 75 Trimethoxy substitution improves yield.
6d 4-Fluorophenyl 4-Methoxyphenyl 98–100 49 308.0703 Fluorine substituent reduces steric bulk; low melting point.
  • Nitro vs. Amino Groups: Nitro groups (e.g., 6s, 6u) increase melting points due to enhanced intermolecular dipole interactions. Reduction to amino groups (e.g., 6t) reduces polarity, lowering melting points by ~8–10°C .
  • Methoxy Substitution : Methoxy groups on the N-aryl ring (e.g., 6s, 6t) improve solubility in polar solvents, as evidenced by NMR signals in DMSO-d6 .

Substituent Effects on the Ethenesulfonamide Aryl Group

Compound ID Ethenesulfonamide Aryl Group N-Aryl Substituent Melting Point (°C) Yield (%) HRMS [M+H]+ (m/z)
6m 2,4,6-Trifluorophenyl 4-Methoxyphenyl 120–122 60 344.0511
6p 2,4,6-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl 148–150 64 396.1062
6e 2-Methoxyphenyl 4-Methoxyphenyl 112–114 65 320.0849
  • Electron-Withdrawing Groups : Trifluorophenyl (6m) and nitro groups (6s) increase thermal stability (higher melting points) but reduce yields due to steric hindrance during synthesis .
  • Hydroxy Groups : The hydroxy substituent in 6p facilitates hydrogen bonding, reflected in its moderate melting point (148–150°C) despite bulky trimethoxy groups .

Research Findings and Implications

Structural Stability : Nitro and trifluorophenyl substituents enhance thermal stability, making these analogs suitable for high-temperature applications .

Synthetic Challenges : Bulky substituents (e.g., trimethoxy) reduce yields but improve crystallinity, aiding purification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(2-Amino-3-nitrophenyl)-2-(4-methylphenyl)ethenesulfonamide and its analogues?

  • Methodology :

  • Step 1 : Condensation of sulfonamide precursors with aldehydes (e.g., 4-methylbenzaldehyde) under acidic or basic conditions to form ethenesulfonamide scaffolds. For example, sulfonyl chloride intermediates react with aryl amines via nucleophilic substitution .
  • Step 2 : Reduction of nitro groups to amino groups using sodium hydrosulfite (Na₂S₂O₄) in acetone/water (Method A) or iron powder in methanol/acetic acid (Method B). Yields vary (40–55%) depending on reductant and temperature .
  • Key Data :
MethodReductantSolventTemp (°C)Yield (%)
ANa₂S₂O₄Acetone/H₂O5040–49
BFeMeOH/AcOH8040–55

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., J = 15.3–15.6 Hz for trans-ethene protons) and substituent effects (e.g., methoxy groups at δ 3.82–3.86 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1216 for reduced derivatives) .
  • Melting Points : Used as preliminary purity indicators (e.g., 164–166°C for amino derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in ethenesulfonamide synthesis?

  • Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance sulfonamide coupling efficiency compared to protic solvents .
  • Catalyst Use : Triethylamine (TEA) neutralizes HCl byproducts during sulfonyl chloride reactions, improving reaction kinetics .
  • Temperature Control : Maintaining 50–80°C during reductions prevents side reactions (e.g., over-reduction or decomposition) .
    • Case Study : Substituting Na₂S₂O₄ with catalytic hydrogenation (H₂/Pd-C) may reduce environmental waste but requires rigorous oxygen-free conditions .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Tautomerism : Amino-nitro tautomerism in ortho-substituted anilines can cause unexpected splitting; deuterated DMSO or CDCl₃ helps stabilize specific forms .
  • Impurity Detection : Use preparative HPLC or column chromatography to isolate isomers (e.g., E/Z ethene configurations) that skew integration ratios .
    • Example : In (E)-N-(3-Amino-4-methoxyphenyl) derivatives, NH₂ protons may appear as broad singlets (δ 6.07 ppm) due to hydrogen bonding with sulfonamide oxygen .

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?

  • Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phasing) enables high-resolution structure determination. Key steps:

  • Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance diffraction quality .
  • Hydrogen Placement : Riding models (C–H = 0.95 Å) and isotropic displacement parameters (Uiso = 1.2 Ueq) simplify refinement .
    • Case Study : Centrosymmetric head-to-tail packing via C–H⋯O interactions (e.g., 2.507 Å in N-(4-Chloro-2-nitrophenyl) derivatives) stabilizes crystal lattices .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Nitro or bromo substituents enhance kinase inhibition by increasing electrophilicity at the sulfonamide sulfur .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability due to increased polarity .
    • Biological Assays :
DerivativeTarget (IC₅₀)Assay Type
6sKinase X (50 nM)Fluorescence Polarization
6tKinase Y (120 nM)Radioligand Binding

Data Contradiction Analysis

Q. Why do HRMS data occasionally deviate from theoretical values in nitro-to-amino reductions?

  • Root Cause : Incomplete reduction leads to mixed nitro/amino species. Validate via TLC (Rf comparison) or LC-MS/MS fragmentation patterns .
  • Mitigation : Extend reaction time (2–4 hours) and monitor by in situ IR (disappearance of NO₂ stretches at ~1520 cm⁻¹) .

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